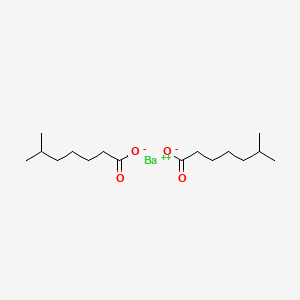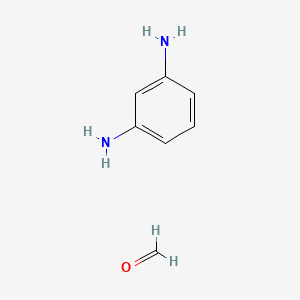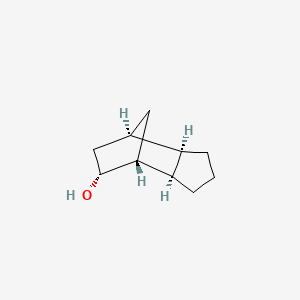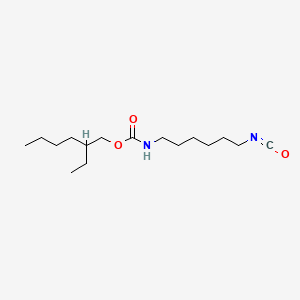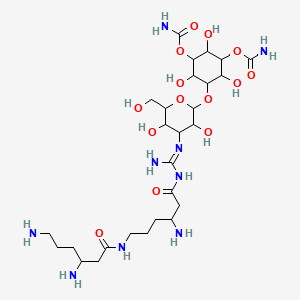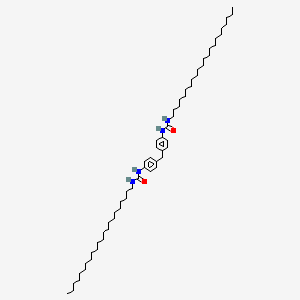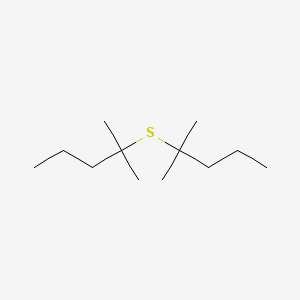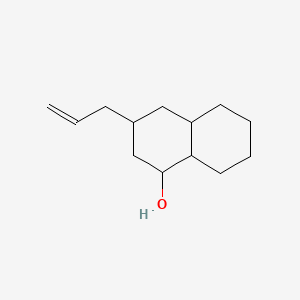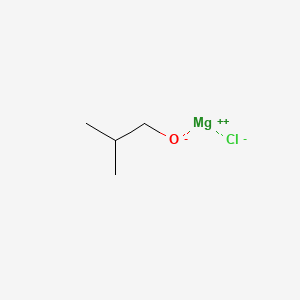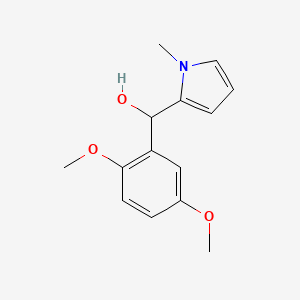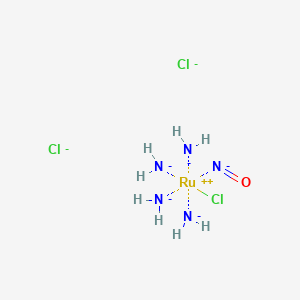
Tetraamminechloronitrosylruthenium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraamminechloronitrosylruthenium dichloride is a coordination compound with the chemical formula Cl3H8N5ORu-5. It is known for its unique structure, which includes a ruthenium center coordinated to four ammine ligands, one nitrosyl ligand, and one chloride ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraamminechloronitrosylruthenium dichloride typically involves the reaction of ruthenium trichloride with ammonia and nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the ruthenium center. The general reaction can be represented as follows:
RuCl3+4NH3+NOCl→[Ru(NH3)4(NO)Cl]Cl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraamminechloronitrosylruthenium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the reduction of the nitrosyl ligand.
Substitution: Ligands in the coordination sphere can be substituted by other ligands, such as phosphines or other amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of excess ligands under mild heating conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce nitrosyl-free ruthenium complexes .
Scientific Research Applications
Tetraamminechloronitrosylruthenium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of tetraamminechloronitrosylruthenium dichloride involves its interaction with molecular targets such as DNA and proteins. The nitrosyl ligand can undergo redox reactions, leading to the generation of reactive nitrogen species that can modify biomolecules. The ruthenium center can also coordinate to various biological ligands, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Hexaamminecobalt(III) chloride: Similar in structure but with cobalt as the central metal.
Tetraammineplatinum(II) chloride: Platinum-based compound with similar coordination environment.
Pentaamminechlororuthenium(III) chloride: Another ruthenium complex with a different ligand arrangement.
Uniqueness
Tetraamminechloronitrosylruthenium dichloride is unique due to the presence of the nitrosyl ligand, which imparts distinct redox properties and reactivity compared to other similar compounds. This makes it particularly valuable in research focused on redox chemistry and catalysis .
Properties
CAS No. |
22615-60-7 |
|---|---|
Molecular Formula |
Cl3H8N5ORu-5 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
azanide;chlororuthenium(2+);nitroxyl anion;dichloride |
InChI |
InChI=1S/3ClH.NO.4H2N.Ru/c;;;1-2;;;;;/h3*1H;;4*1H2;/q;;;5*-1;+3/p-3 |
InChI Key |
MSCUCYIMCPIYPK-UHFFFAOYSA-K |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N-]=O.[Cl-].[Cl-].Cl[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


